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Compound of Interest

Compound Name: 5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methoxy-2-nitrobenzaldehyde (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ). Due to the

limited availability of experimentally derived public data, this document presents a combination

of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic values based on analogous compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 5-Methoxy-2-
nitrobenzaldehyde.

Table 1: Mass Spectrometry Data
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Ion/Fragment
m/z (Mass-to-Charge
Ratio)

Notes

[M+H]⁺ 182

Molecular ion peak with

protonation, as observed in

mass spectrometry analysis.[1]

[M]⁺ 181

Molecular ion peak observed

in Gas Chromatography-Mass

Spectrometry (GC-MS).[2]

Major Fragment 1 108

One of the most abundant

fragments observed in GC-MS.

[2]

Major Fragment 2 63

One of the most abundant

fragments observed in GC-MS.

[2]

Table 2: Predicted ¹H NMR Spectroscopic Data
Disclaimer: The following data are predicted values based on the analysis of structurally similar

compounds and typical chemical shift ranges. Experimental verification is recommended.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Integration

Aldehyde (-CHO) 9.8 - 10.5 Singlet (s) 1H

Aromatic H (H-3) 7.5 - 7.7 Doublet (d) 1H

Aromatic H (H-4) 7.2 - 7.4
Doublet of doublets

(dd)
1H

Aromatic H (H-6) 8.0 - 8.2 Doublet (d) 1H

Methoxy (-OCH₃) 3.8 - 4.0 Singlet (s) 3H

Table 3: Predicted ¹³C NMR Spectroscopic Data
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Disclaimer: The following data are predicted values based on typical chemical shift ranges for

substituted benzaldehydes. Experimental verification is recommended.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 188 - 192

Aromatic C (C-1) 130 - 135

Aromatic C (C-2, with NO₂) 148 - 152

Aromatic C (C-3) 115 - 120

Aromatic C (C-4) 125 - 130

Aromatic C (C-5, with OCH₃) 160 - 165

Aromatic C (C-6) 110 - 115

Methoxy (-OCH₃) 55 - 57

Table 4: Predicted FT-IR Spectroscopic Data
Disclaimer: The following data are predicted characteristic absorption bands based on the

functional groups present in the molecule. Experimental verification is recommended.
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity/Description

Aromatic C-H Stretch 3100 - 3000 Medium to weak

Aldehyde C-H Stretch 2850 - 2750
Medium, often appears as two

bands

Carbonyl (C=O) Stretch

(Aldehyde)
1710 - 1690 Strong

Aromatic C=C Stretch 1600 - 1450
Medium to strong, multiple

bands

Nitro (N-O) Asymmetric Stretch 1550 - 1500 Strong

Nitro (N-O) Symmetric Stretch 1370 - 1330 Strong

C-O (Aryl Ether) Stretch 1275 - 1200 Strong

Aromatic C-H Out-of-Plane

Bend
900 - 675

Strong, pattern can indicate

substitution

Experimental Protocols
The following sections outline generalized experimental protocols for obtaining the

spectroscopic data presented. These are standard methodologies and may require optimization

for specific instrumentation and sample characteristics.

Synthesis of 5-Methoxy-2-nitrobenzaldehyde
A common synthetic route involves the methylation of 5-hydroxy-2-nitrobenzaldehyde. In a

typical procedure, 5-hydroxy-2-nitrobenzaldehyde is dissolved in a suitable solvent like

dimethylformamide (DMF). To this solution, a methylating agent such as iodomethane is added,

along with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at

room temperature for several hours. After the reaction is complete, the product is isolated

through extraction and purified.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the purified 5-Methoxy-2-
nitrobenzaldehyde sample is dissolved in about 0.7 mL of a deuterated solvent, commonly

chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for

proton NMR, is used for analysis.

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR,

proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for

each unique carbon atom.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the solid is placed directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide

and pressing it into a thin disk.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder

for pellets is used.

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is

recorded. Subsequently, the sample spectrum is acquired, typically over a range of 4000 to

400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods. For volatile compounds, Gas Chromatography (GC-MS) is a common technique

where the sample is first separated on a GC column before entering the mass spectrometer.
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Direct infusion via a syringe pump after dissolving the sample in a suitable solvent is another

method.

Ionization: Electron Ionization (EI) is a standard hard ionization technique used in GC-MS,

which causes fragmentation of the molecule. For softer ionization, techniques like

Electrospray Ionization (ESI) can be used, which often results in the observation of the

protonated molecular ion [M+H]⁺.[1]

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer,

separates the ions based on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and

characteristic fragment ions, which provide structural information.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 5-Methoxy-2-nitrobenzaldehyde.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of 5-
Methoxy-2-nitrobenzaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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